molecular formula C11H20O2 B13323303 2-(6-Oxaspiro[4.5]decan-9-YL)ethan-1-OL

2-(6-Oxaspiro[4.5]decan-9-YL)ethan-1-OL

Cat. No.: B13323303
M. Wt: 184.27 g/mol
InChI Key: PNCQUKSNGGPYLR-UHFFFAOYSA-N
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Description

2-(6-Oxaspiro[4.5]decan-9-YL)ethan-1-OL is a chemical compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a tetrahydrofuran ring and a decane ring, with an ethan-1-ol group attached. The presence of the spiro linkage imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Oxaspiro[4.5]decan-9-YL)ethan-1-OL typically involves the formation of the spirocyclic structure followed by the introduction of the ethan-1-ol group. One common method involves the reaction of a suitable precursor, such as a tetrahydrofuran derivative, with a decane derivative under specific conditions to form the spiro linkage. The reaction conditions often include the use of a strong base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(6-Oxaspiro[4.5]decan-9-YL)ethan-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Oxaspiro[4.5]decan-9-YL)ethan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Oxaspiro[4.5]decan-9-YL)ethan-1-OL depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The spirocyclic structure may allow for unique binding interactions, influencing the compound’s activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Oxaspiro[4.5]decan-9-YL)ethan-1-OL is unique due to its specific combination of the spirocyclic structure and the ethan-1-ol group.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2-(6-oxaspiro[4.5]decan-9-yl)ethanol

InChI

InChI=1S/C11H20O2/c12-7-3-10-4-8-13-11(9-10)5-1-2-6-11/h10,12H,1-9H2

InChI Key

PNCQUKSNGGPYLR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(CCO2)CCO

Origin of Product

United States

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